![molecular formula C14H9ClN2S B5656051 6-chloro-4-phenyl-2-quinazolinethiol CAS No. 57370-19-1](/img/structure/B5656051.png)
6-chloro-4-phenyl-2-quinazolinethiol
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 6-chloro-4-phenyl-2-quinazolinethiol, such as quinazoline derivatives, involves various chemical reactions and methodologies. For instance, Ouyang et al. (2016) described a rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, showcasing the versatility of quinazoline synthesis approaches (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been a subject of study, with density functional theory (DFT) and other spectroscopic techniques being used for structural elucidation. Wazzan et al. (2016) utilized DFT calculations to determine structural parameters of related compounds, which can provide insights into the molecular structure of 6-chloro-4-phenyl-2-quinazolinethiol (Wazzan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of quinazoline derivatives are influenced by their molecular structure. For example, Grytsak et al. (2021) discussed the reactivity of quinazoline compounds with nucleophilic and non-nucleophilic bases, revealing the versatility of these compounds in various chemical reactions (Grytsak et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability of quinazoline derivatives are critical for their applications. Studies on similar compounds can provide insights into these properties. For instance, the study by Tien et al. (2020) on the crystal structure of a related compound offers valuable information on physical characteristics (Tien et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, “6-chloro-4-phenylquinazoline-2-carboxylic acid”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a wide range of biological activities . They have been studied for their potential as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic agents .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit the activity of certain enzymes, which can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of these pathways .
Result of Action
Quinazoline derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
properties
IUPAC Name |
6-chloro-4-phenyl-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBHCDCLIPGSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353009 |
Source
|
Record name | STK862333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenylquinazoline-2-thiol | |
CAS RN |
57370-19-1 |
Source
|
Record name | STK862333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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